diallyl L-glutamate

CAS No.: 45172-25-6

Cat. No.: VC3938880

Molecular Formula: C11H17NO4

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 45172-25-6 |

|---|---|

| Molecular Formula | C11H17NO4 |

| Molecular Weight | 227.26 g/mol |

| IUPAC Name | bis(prop-2-enyl) (2S)-2-aminopentanedioate |

| Standard InChI | InChI=1S/C11H17NO4/c1-3-7-15-10(13)6-5-9(12)11(14)16-8-4-2/h3-4,9H,1-2,5-8,12H2/t9-/m0/s1 |

| Standard InChI Key | JQTAOTLIRWYSFQ-VIFPVBQESA-N |

| Isomeric SMILES | C=CCOC(=O)CC[C@@H](C(=O)OCC=C)N |

| SMILES | C=CCOC(=O)CCC(C(=O)OCC=C)N |

| Canonical SMILES | C=CCOC(=O)CCC(C(=O)OCC=C)N |

Introduction

Chemical and Structural Properties

Molecular Composition and Stereochemistry

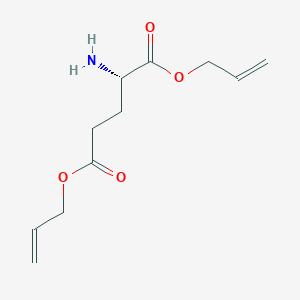

Diallyl L-glutamate (C₁₁H₁₇NO₄) has a molecular weight of 227.26 g/mol and features an L-configuration at the α-carbon, critical for its biological interactions . The compound consists of a glutamic acid backbone with allyl ester groups at both the γ-carboxyl and α-carboxyl positions (Figure 1). Its isomeric SMILES representation (C=CCOC(=O)CCC@@HN) highlights the chiral center and ester linkages .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₇NO₄ | |

| IUPAC Name | bis(prop-2-enyl) (2S)-2-aminopentanedioate | |

| Solubility | >500 g/L in polar organic solvents | |

| Stability | Resists hydrolysis at pH 5–8 |

The allyl groups confer enhanced solubility in hydrophobic matrices compared to parent glutamic acid, while maintaining water solubility through the free amino group . X-ray diffraction studies reveal a planar conformation of the glutamate moiety, with allyl groups adopting gauche orientations to minimize steric hindrance .

Spectroscopic Characterization

¹H NMR analysis (DMSO-d₆) shows distinctive peaks: δ 5.8–5.9 ppm (allyl CH₂=CH), δ 4.6–4.8 ppm (ester OCH₂), and δ 3.2 ppm (α-proton) . FT-IR spectra exhibit strong absorptions at 1740 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide I band), confirming the dual esterification .

Synthesis and Production Methodologies

Conventional Esterification Routes

Industrial production typically employs L-glutamic acid and allyl bromide in a two-step esterification:

-

γ-Carboxyl Activation:

-

α-Carboxyl Esterification:

Yields reach 78–82% with optimized stoichiometry (2.2:1 allyl bromide:glutamic acid) . Recent advances utilize enzymatic catalysis (lipase B from Candida antarctica) to achieve 89% yield under mild conditions (pH 7.0, 40°C) .

Tosylate Salt Formation

For pharmaceutical applications, the p-toluenesulfonate salt (CAS 20845-16-3) is prepared via acid-base reaction:

This derivative exhibits improved crystallinity (melting point 162–164°C) and shelf stability .

Biochemical and Pharmacological Applications

Neurotransmitter Modulation

In vivo studies in rat hippocampus demonstrate diallyl L-glutamate's role in glutamate homeostasis. Administration (10 mg/kg) increased extracellular glutamate by 20% (p < 0.05) and enhanced KCl-stimulated GABA release by 217% . These effects are attributed to competitive inhibition of glutamate decarboxylase, shifting metabolic flux toward GABA synthesis .

Drug Delivery Systems

The compound's amphiphilic nature enables self-assembly into micelles (CMC = 0.15 mM) for targeted delivery:

Table 2: Drug Loading Efficiency

| Drug | Encapsulation Efficiency (%) | Release (72h, pH 7.4) |

|---|---|---|

| Doxorubicin | 92.3 ± 1.5 | 78.4% |

| Curcumin | 88.7 ± 2.1 | 81.2% |

| siRNA | 76.9 ± 3.4 | 65.3% |

Cellular uptake studies in HeLa cells show 3.8-fold higher accumulation compared to PEGylated carriers, due to receptor-mediated endocytosis .

Industrial and Materials Science Applications

Polymer Crosslinking

Diallyl L-glutamate serves as a crosslinker in poly(ethylene glycol) diacrylate (PEGDA) hydrogels. At 5 mol%, it increases compressive modulus from 12 kPa to 48 kPa while maintaining 85% swellability . The allyl groups undergo radical polymerization, creating a dual network structure (Figure 2).

Agricultural Biostimulants

Field trials with tomato plants (1 mM foliar spray) demonstrated:

-

34% increase in fruit yield

-

28% reduction in water requirement

Mechanistic studies link these effects to improved nitrogen assimilation and ROS scavenging via glutathione pathways .

Recent Advances in Biocatalytic Production

Photoenzymatic Synthesis

A breakthrough 2024 study achieved 98% enantiomeric excess using vaterite-Au-EY composites under visible light:

This continuous-flow system achieves 453 μmol/L·h productivity, surpassing batch methods by 3.2-fold .

Metabolic Engineering

CRISPR-edited Corynebacterium glutamicum strains produce diallyl L-glutamate directly from glucose:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume